molecular formula C14H8BrNO2S2 B3336675 (5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 35274-39-6

(5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3336675
CAS No.: 35274-39-6
M. Wt: 366.3 g/mol
InChI Key: MERSOXJRJWZSND-UHFFFAOYSA-N
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Description

The compound (5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule. It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is characterized by the presence of a bromophenyl group and a furan ring, which are connected via a methylene bridge. This structure imparts unique chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions. This step forms the 2-thioxo-1,3-thiazolidin-4-one structure.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan aldehyde. This step often requires acidic or basic catalysts to facilitate the formation of the methylene bridge.

    Bromination: The bromophenyl group is typically introduced via a bromination reaction, where a phenyl ring is treated with bromine or a brominating agent in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the double bond in the methylene bridge, converting it to a single bond and potentially altering the compound’s biological activity.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base or a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicine, research has focused on its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and signaling pathways is of particular interest.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors on cell surfaces, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[5-(4-Methylphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[5-(4-Nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the bromophenyl group in (5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity, biological activity, and overall stability, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S2/c15-9-3-1-8(2-4-9)11-6-5-10(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERSOXJRJWZSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385434
Record name AC1MDDJD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35274-39-6
Record name AC1MDDJD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

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